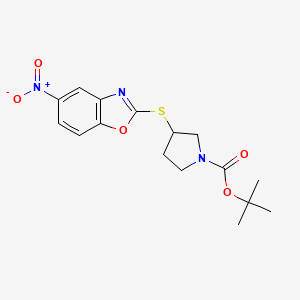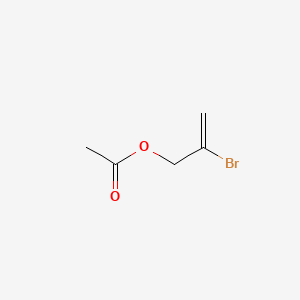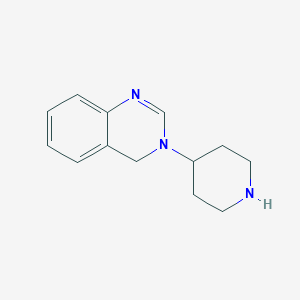
3-(Piperidin-4-yl)-3,4-dihydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features both a piperidine ring and a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine-4-carboxylic acid with 2-aminobenzylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
化学反应分析
Types of Reactions
3-(Piperidin-4-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can have different pharmacological properties depending on the nature of the substituents.
科学研究应用
3-(Piperidin-4-yl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(Piperidin-4-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 3-(Piperidin-4-yl)-1,2,4-triazine
- 3-(Piperidin-4-yl)-1,2,3-benzotriazine
- 3-(Piperidin-4-yl)-1,2,4-benzothiadiazine
Uniqueness
3-(Piperidin-4-yl)-3,4-dihydroquinazoline is unique due to its specific combination of a piperidine ring and a quinazoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
3-piperidin-4-yl-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-16(10-15-13)12-5-7-14-8-6-12/h1-4,10,12,14H,5-9H2 |
InChI 键 |
CXZJHMUJXXGJBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


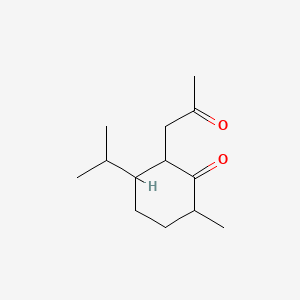
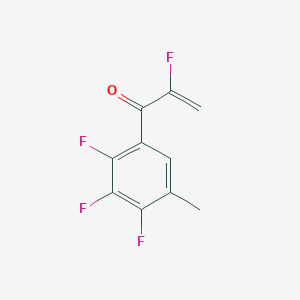

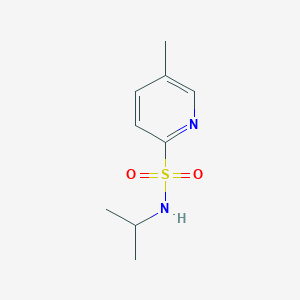
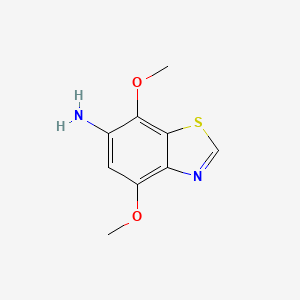
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
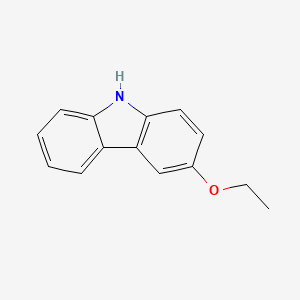

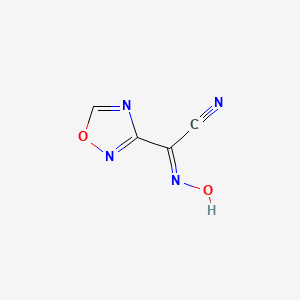
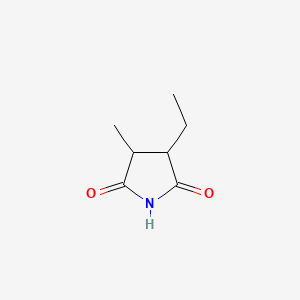
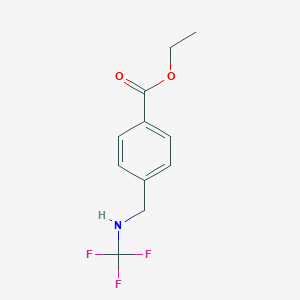
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
